Pyridine, 4-(p-methylbenzamido)-

Description

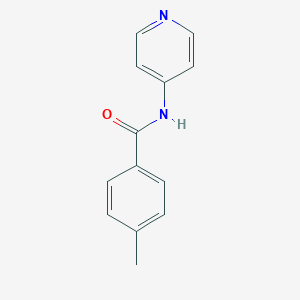

Pyridine, 4-(p-methylbenzamido)-, is a substituted pyridine derivative characterized by a p-methylbenzamido group at the 4-position of the pyridine ring. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No. |

14547-74-1 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

4-methyl-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C13H12N2O/c1-10-2-4-11(5-3-10)13(16)15-12-6-8-14-9-7-12/h2-9H,1H3,(H,14,15,16) |

InChI Key |

GCFLVEVTCIKTNM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |

Other CAS No. |

14547-74-1 |

Synonyms |

4-Methyl-N-(4-pyridinyl)benzamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

- Pyridine, 4-(p-methylbenzamido)- vs. 4-(1-Aminoethyl)pyridine: The presence of the p-methylbenzamido group introduces a bulky aromatic substituent with electron-withdrawing amide functionality, contrasting with the smaller, electron-donating aminoethyl group in 4-(1-aminoethyl)pyridine. Quantum chemical studies on 4-(1-aminoethyl)pyridine (B3LYP/B3PW91 DFT methods) reveal a HOMO-LUMO energy gap (ΔE) of 6.08 eV, indicative of moderate reactivity and bioactivity .

- Comparison with 4-Aminopyridine (4-AP): 4-AP, a well-known potassium channel blocker, lacks the benzamido moiety. Its smaller size and primary amine group facilitate blood-brain barrier penetration, a property critical for neurological applications (e.g., multiple sclerosis treatment) . In contrast, the bulkier p-methylbenzamido group in the target compound may reduce CNS penetration but improve binding to peripheral targets, such as enzymes or receptors requiring aromatic interactions.

Solvent Effects and Spectral Properties

Studies on 4-(1-aminoethyl)pyridine show solvent-dependent electronic transitions, with absorption maxima shifting in water compared to the gas phase due to polarity effects . Similarly, the target compound’s UV-Vis spectrum is expected to exhibit bathochromic shifts in polar solvents, though experimental validation is required.

Computational and Thermodynamic Insights

- The target compound’s electron-deficient amide group may increase electrophilicity, favoring nucleophilic attack in catalytic or binding processes.

- Thermodynamic Stability : Derivatives like pyrido[4,3-d]triazolo[10,5-a]pyrimidines exhibit high thermal stability (decomposition >250°C) due to fused aromatic systems . The target compound’s stability is expected to be lower, given its single-ring system with a flexible benzamido substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.